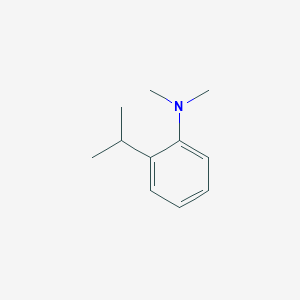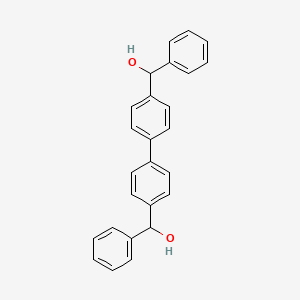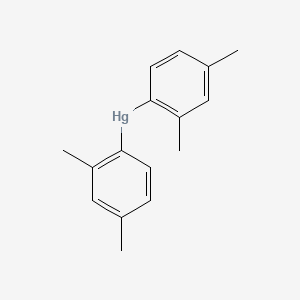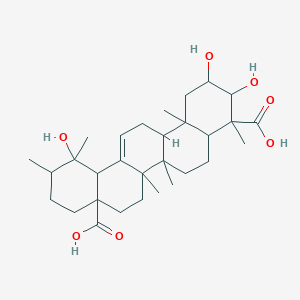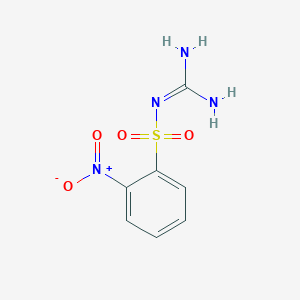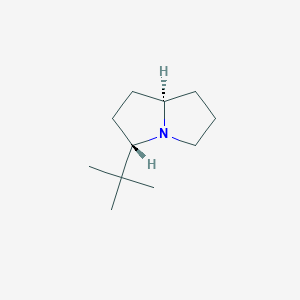
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione is a quinone derivative known for its unique chemical properties and applications. This compound is characterized by the presence of two tert-butyl groups attached to a cyclohexa-2,5-diene-1,4-dione core. It is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,6-di-tert-butylphenol. One common method includes the use of oxidizing agents such as persulfate and ferricyanide . Another approach involves the use of lead oxide (PbO) as an oxidant . The reaction conditions often require the presence of secondary amines like morpholine or piperidine to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidants and solvent-free processes is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone methides.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Persulfate, ferricyanide, and lead oxide are commonly used.
Reducing Agents: Sodium borohydride and other hydride donors can be used for reduction reactions.
Catalysts: Secondary amines like morpholine and piperidine are often used as catalysts.
Major Products
Quinone Methides: Formed through oxidation reactions.
Hydroquinone Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in oxidation-reduction cycles. This redox activity is crucial for its antioxidant properties and its role in stabilizing reactive intermediates in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-1,4-benzoquinone: Similar in structure but with different substitution patterns.
2,6-Di-tert-butylphenol: A precursor in the synthesis of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione.
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Another quinone derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and its ability to participate in a wide range of chemical reactions. Its antioxidant properties and applications in various fields make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
55299-14-4 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2,3-ditert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)11-9(15)7-8-10(16)12(11)14(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
LLAPDTLOSXJGRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=O)C=CC1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
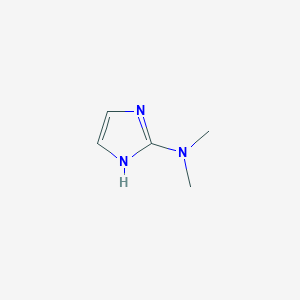
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
